1,2-Dimethoxy-3-fluoro-4-(trifluoromethoxy)benzene is an organic compound characterized by its unique molecular structure, which includes two methoxy groups, one fluoro group, and one trifluoromethoxy group attached to a benzene ring. The molecular formula of this compound is with a molecular weight of approximately 204.17 g/mol. This compound is classified as a fluorinated aromatic compound, which is significant in various chemical reactions and applications due to the presence of electronegative fluorine atoms that influence its reactivity and properties.
The synthesis of 1,2-Dimethoxy-3-fluoro-4-(trifluoromethoxy)benzene can be achieved through several methods:
Starting Materials: The synthesis typically begins with 1,2-dimethoxybenzene as the base structure.
Methoxylation: The introduction of methoxy groups is commonly performed via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Fluoromethoxylation: The trifluoromethoxy group is introduced through nucleophilic substitution reactions using fluoromethyl ether or similar reagents.
Industrial Production Methods: In industrial settings, optimized reaction conditions are crucial for maximizing yield and purity. This often involves controlling temperature, pressure, and utilizing catalysts to enhance reaction rates and selectivity .
The molecular structure of 1,2-Dimethoxy-3-fluoro-4-(trifluoromethoxy)benzene can be described with the following details:
COC1=C(C(=C(C=C1)OCF)F)OC
The compound's structure features a benzene ring substituted with two methoxy groups at positions 1 and 2, a fluoro group at position 3, and a trifluoromethoxy group at position 4. This arrangement significantly influences its chemical behavior and interactions.
1,2-Dimethoxy-3-fluoro-4-(trifluoromethoxy)benzene can undergo various chemical reactions:
Substitution Reactions: Electrophilic aromatic substitution reactions are common due to the electron-donating nature of the methoxy groups and the electron-withdrawing effect of the fluorine atoms. This dual influence affects both the reactivity and orientation during substitution.
Oxidation and Reduction: The compound can be oxidized to form quinones or other oxidized derivatives. Conversely, reduction reactions may yield partially or fully reduced products .
The mechanism of action for 1,2-Dimethoxy-3-fluoro-4-(trifluoromethoxy)benzene primarily involves its interactions with biological targets such as enzymes and receptors:
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, thereby influencing various metabolic processes.
Receptor Binding: It can bind to certain receptors, modulating signal transduction pathways within biological systems. The presence of fluorine and methoxy groups alters binding affinities and specificities .
The physical and chemical properties of 1,2-Dimethoxy-3-fluoro-4-(trifluoromethoxy)benzene are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 204.17 g/mol |
IUPAC Name | 2-fluoro-1-(trifluoromethoxy)-3,4-dimethoxybenzene |
Boiling Point | Not specified |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
These properties highlight its suitability for various applications in organic synthesis and materials science .
1,2-Dimethoxy-3-fluoro-4-(trifluoromethoxy)benzene has several scientific applications:
Organic Chemistry: It serves as a building block in organic synthesis for creating more complex molecules.
Biological Research: The compound is utilized in studies related to enzyme interactions and metabolic pathways.
Industrial Uses: It finds application in producing specialty chemicals and materials that exhibit unique properties due to its fluorinated structure .
1,2-Dimethoxy-3-fluoro-4-(trifluoromethoxy)benzene (C₉H₈F₄O₃) represents a highly specialized multisubstituted benzene derivative characterized by strategically positioned electron-donating and electron-withdrawing groups. Its systematic IUPAC name—3-fluoro-1,2-dimethoxy-4-(trifluoromethoxy)benzene—precisely defines the regioisomeric arrangement of substituents: methoxy (-OCH₃) groups at positions 1 and 2, fluorine at position 3, and the bulky trifluoromethoxy (-OCF₃) group at position 4 . The canonical SMILES notation (COC1=C(C(=C(C=C1)OC(F)(F)F)F)OC) further encodes this unique topology . This precise substitution pattern creates distinct electronic and steric effects:
Table 1: Molecular Properties of 1,2-Dimethoxy-3-fluoro-4-(trifluoromethoxy)benzene
Property | Value | Significance |
---|---|---|
Molecular Formula | C₉H₈F₄O₃ | Confirms elemental composition and molecular mass (240.15 g/mol) |
IUPAC Name | 3-fluoro-1,2-dimethoxy-4-(trifluoromethoxy)benzene | Defines substituent positions unambiguously |
Canonical SMILES | COC1=C(C(=C(C=C1)OC(F)(F)F)F)OC | Encodes atomic connectivity and branching |
Key Functional Groups | -OCH₃, -F, -OCF₃ | Combines electron-donation (-OCH₃) and strong withdrawal (-F, -OCF₃) [5] |
Calculated logP | ~2.8 | High lipophilicity enhances membrane permeability [5] |
The synthesis and investigation of this compound reflect broader trends in fluorinated aromatic chemistry that accelerated in the late 20th century. Trifluoromethoxy-substituted benzenes were historically challenging targets due to:
Consequently, this compound represents a convergence of synthetic innovation and targeted molecular design for advanced applications.
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7